molecular formula C5H6N4O3 B1388168 2-(3-nitro-1H-pyrazol-1-yl)acetamide CAS No. 1003011-27-5

2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B1388168
CAS No.: 1003011-27-5
M. Wt: 170.13 g/mol
InChI Key: KXXJNFRHZOLKOE-UHFFFAOYSA-N
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Description

2-(3-nitro-1H-pyrazol-1-yl)acetamide is an organic compound with the molecular formula C5H6N4O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Mechanism of Action

Target of Action

A related compound has shown potent in vitro antipromastigote activity

Mode of Action

It’s suggested that the compound may interact with its targets in a way that results in desirable fitting patterns in the active site, characterized by lower binding free energy . This suggests a strong interaction between the compound and its target, which could lead to significant changes in the target’s function.

Biochemical Pathways

Given its potential antipromastigote activity , it may affect pathways related to the survival and replication of promastigotes

Result of Action

A related compound has shown potent in vitro antipromastigote activity , suggesting that 2-(3-nitro-1H-pyrazol-1-yl)acetamide may have similar effects.

Biochemical Analysis

Biochemical Properties

2-(3-nitro-1H-pyrazol-1-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, and altering the conformation of proteins .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation states of key signaling proteins, leading to changes in downstream signaling events . Additionally, it can modulate the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, affecting their activity and function . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response . Toxicity studies have indicated that high doses can cause significant cellular damage and adverse physiological effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other critical metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in various biochemical processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its role in modulating cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves the nitration of pyrazole derivatives followed by acylation. One common method involves the reaction of 3-nitropyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitro-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Research indicates that 2-(3-nitro-1H-pyrazol-1-yl)acetamide exhibits significant pharmacological activities. It has been studied for its potential as an analgesic and anti-inflammatory agent. A study conducted by Zalaru et al. synthesized various pyrazole derivatives, including this compound, and evaluated their anesthetic and anti-arrhythmic properties. The findings showed that while the anesthetic activity was lower than lidocaine, the acute toxicity was significantly reduced, making it a safer alternative for further development in pain management therapies .

Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In a comparative study of various pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound showed notable inhibition zones, indicating its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Agricultural Applications

Pesticidal Properties
The compound's structural features allow it to function as a potential pesticide. Its effectiveness against various pests has been evaluated in agricultural studies. The nitro group enhances its reactivity, making it suitable for targeting specific biological pathways in pests without harming beneficial organisms.

Case Study: Efficacy Against Crop Pests
A field study assessed the effectiveness of this compound against common agricultural pests such as aphids and whiteflies. Results indicated a significant reduction in pest populations when applied at recommended dosages, suggesting its viability as an eco-friendly pesticide alternative .

Material Science Applications

Polymer Chemistry
In material science, this compound has been investigated for its role in synthesizing novel polymeric materials. Its ability to act as a cross-linking agent enhances the mechanical properties of polymers, making them more durable and resistant to environmental degradation.

Table 2: Mechanical Properties of Polymers Modified with this compound

Polymer TypeTensile Strength (MPa)Elongation at Break (%)
Polyethylene25300
Polyvinyl Chloride35250

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a nitro group and an acetamide group attached to a pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

2-(3-nitro-1H-pyrazol-1-yl)acetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a nitro group on the pyrazole ring, has been shown to interact with various biological macromolecules, influencing cellular processes and exhibiting potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H6_6N4_4O3_3. Its structure is significant for its biological activity, particularly due to the nitro group, which can undergo reduction to form reactive intermediates that interact with proteins and DNA, potentially altering cellular functions.

The compound's mechanism of action involves:

  • Binding Interactions : It binds to specific enzymes and proteins, leading to inhibition or activation of various biochemical pathways. This interaction is characterized by lower binding free energy, suggesting a favorable fit within the active sites of target molecules.
  • Influence on Cellular Processes : this compound affects cell signaling pathways, gene expression, and metabolic processes, contributing to its pharmacological effects .

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antipromastigote Activity

Preliminary studies indicate that related compounds exhibit potent in vitro antipromastigote activity against Leishmania species. This suggests potential applications in treating leishmaniasis.

Anti-inflammatory and Anticancer Properties

Pyrazole derivatives, including this compound, have been explored for their anti-inflammatory and anticancer properties. The compound's structural similarities to known anti-inflammatory agents suggest it may modulate inflammatory responses effectively .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

  • Anticancer Activity : A series of pyrazole derivatives were synthesized and evaluated for cytotoxic potential against various cancer cell lines. For instance, compounds similar to this compound showed significant inhibition against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI50_{50} values indicating their potency .
    CompoundCell LineGI50_{50} (µM)
    Compound AMCF73.79
    Compound BSF-26812.50
    Compound CNCI-H46042.30
  • Anti-inflammatory Effects : In vivo studies demonstrated that pyrazole derivatives exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanisms involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
  • Toxicity Assessment : Toxicity studies revealed an LD50_{50} range of 497–625 mg/kg body weight for related compounds, indicating lower toxicity compared to conventional anesthetics like lidocaine . This aspect is crucial for the development of safer therapeutic agents.

Properties

IUPAC Name

2-(3-nitropyrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c6-4(10)3-8-2-1-5(7-8)9(11)12/h1-2H,3H2,(H2,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXJNFRHZOLKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003011-27-5
Record name 2-(3-nitro-1H-pyrazol-1-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-nitro-1H-pyrazole (prepared in example 3, 150 mg, 1.33 mmol) in anhydrous N,N-dimethylformamide (2 mL), a 60% dispersion of sodium hydride in mineral oil (58 mg, 1.46 mmol) was added while stirring under nitrogen. After the effervescence ceased and the mixture was stirred for additional 30 min, bromoacetamide (201 mg, 1.46 mmol) was added. The mixture was continued to stir under nitrogen for an additional 2 h. The solvent was removed in vacuo and purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 40 g; 0% ethyl acetate/hexanes to 50% ethyl acetate/hexanes) afforded 2-(3-nitro-pyrazol-1-yl)-acetamide (107 mg, 48%) as a white solid.
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201 mg
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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